CXCR7 modulator 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

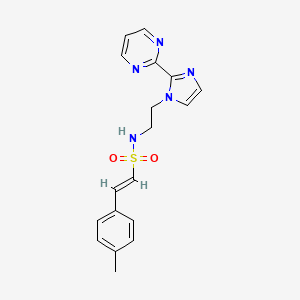

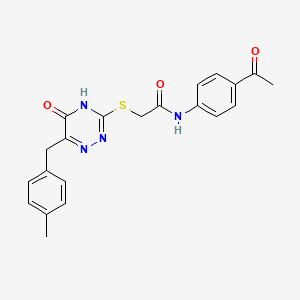

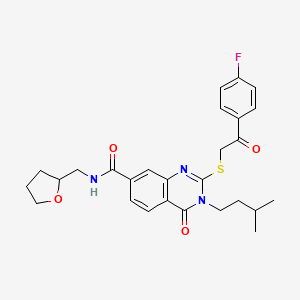

CXCR7 modulator 1, also known as compound 25, is a potent and orally bioavailable peptoid hybrid CXCR7 modulator . It is primarily used for research purposes . The compound has a molecular weight of 914.07 and a formula of C48H57F2N7O7S .

Synthesis Analysis

A practical and asymmetric synthesis of CXCR7 modulator 1 has been reported, which features a highly functionalized and hindered tertiary β-amino amide framework . The cornerstone of this strategy relied on the intermediacy of a reactive aziridinium species, which, following regioselective ring opening with cyanide, furnished the desired product .Molecular Structure Analysis

The molecular structure of CXCR7 modulator 1 is complex, with a Ki of 9 nM . It is a peptoid hybrid, indicating that it contains both peptide and non-peptide components .Chemical Reactions Analysis

CXCR7 modulator 1 is known to interact with its target receptor, CXCR7, in a specific manner . Upon binding, it initiates the recruitment of β-arrestin instead of G proteins, leading to rapid internalization and degradation of CXCL12 . This function as a scavenger receptor is a key aspect of its chemical reactivity .Physical And Chemical Properties Analysis

CXCR7 modulator 1 is a solid, white to off-white compound . It is soluble in DMSO, with a solubility of 250 mg/mL . It is stored under nitrogen at -20°C .Aplicaciones Científicas De Investigación

CXCR7 Modulation in Disease Management

CXCR7 and its close co-player CXCR4 play pivotal roles in various physiological and pathophysiological processes, including organ development, homeostasis, and diseases like cancer, CNS disorders, cardiac issues, and autoimmune diseases. Alterations in the CXCR4/CXCR7-CXCL12 axis, including changes in expression patterns, distribution, or downstream effects, have been linked to these diseases. Modulators of this axis, including CXCR7 modulators, hold potential as therapeutic targets in disease management (Huynh et al., 2020).

Role in Cardiac Repair

A novel 1,4-diazepine CXCR7 modulator has been identified, which plays a role in cardiac repair. This discovery emphasizes the significance of pharmacological CXCR7 intervention in cardiac health. The compound showed a significant increase in circulating concentrations of plasma stromal-cell-derived factor 1α (SDF-1α) and reduced cardiac fibrosis in a mouse model, indicating its potential in treating cardiac fibrosis (Menhaji-Klotz et al., 2018).

Impact on Cancer Biology

The CXCR7 modulators affect cancer biology significantly. They interact with other receptors like EGFR to promote cell proliferation and impact breast cancer cell biology. CXCR7's interaction with EGFR in breast cancer cells indicates its role in regulating growth signaling and potentially makes it a target for breast cancer therapy (Salazar et al., 2014). Additionally, CXCR7 modulates the tumor microenvironment, enhancing tumor growth and metastasis in breast cancer (Wani et al., 2014).

Role in Neurological Function and Disease

CXCR7 is involved in neuronal migration and affects the function of various cell types in the brain, including astrocytes and Schwann cells. It acts as an active component of SDF-1 signaling in these cells, highlighting its importance in neurological development and function (Ödemis et al., 2010). Also, CXCR7 modulates epileptic seizures by controlling synaptic activity in hippocampal granule cells, offering insights into its potential role in treating epilepsy (Xu et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLFYRZNQPUFU-UNWHFORBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57F2N7O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CXCR7 modulator 1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)